molecular formula C11H13NO2 B1367283 (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 917615-20-4

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B1367283
CAS No.: 917615-20-4
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-UWVGGRQHSA-N
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Description

(2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as L-proline or its derivatives.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

    Phenylation: Introduction of the phenyl group at the 5-position is achieved through various methods, including Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

    Oxidation: Phenylpyrrolidine derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

    (2S,5R)-5-Phenylpyrrolidine-2-carboxylic acid: A diastereomer with different stereochemistry at the 5-position.

    (2S,5S)-5-Hydroxypyrrolidine-2-carboxylic acid: A hydroxylated derivative with similar structural features.

Uniqueness: (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWADGDVGCZIGK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512172
Record name (5S)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917615-20-4
Record name (5S)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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